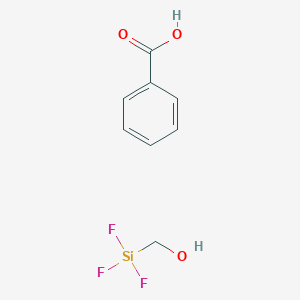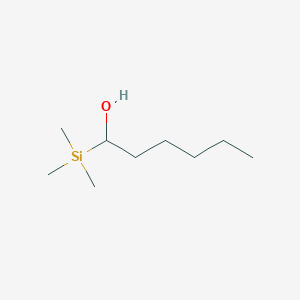![molecular formula C12H14ClNO4S B14463426 N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide CAS No. 68882-94-0](/img/structure/B14463426.png)
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide is an organic compound with a complex structure that includes an acetyl group, a chloro-substituted phenyl ring, and a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide typically involves multiple steps. One common method includes the acetylation of aniline derivatives followed by chlorination and sulfonylation reactions. The reaction conditions often require the use of specific reagents such as acetic anhydride, thionyl chloride, and methanesulfonyl chloride under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium thiolate for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-N-{2-[bromo(methanesulfonyl)methyl]phenyl}acetamide
- N-Acetyl-N-{2-[iodo(methanesulfonyl)methyl]phenyl}acetamide
- N-Acetyl-N-{2-[fluoro(methanesulfonyl)methyl]phenyl}acetamide
Uniqueness
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide is unique due to the presence of the chloro group, which can undergo specific substitution reactions that other halogenated analogs may not. Additionally, the combination of the acetyl and sulfonyl groups provides distinct chemical properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
68882-94-0 |
|---|---|
Formule moléculaire |
C12H14ClNO4S |
Poids moléculaire |
303.76 g/mol |
Nom IUPAC |
N-acetyl-N-[2-[chloro(methylsulfonyl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO4S/c1-8(15)14(9(2)16)11-7-5-4-6-10(11)12(13)19(3,17)18/h4-7,12H,1-3H3 |
Clé InChI |
IMUWANZVVXYOCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1C(S(=O)(=O)C)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)







![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)


